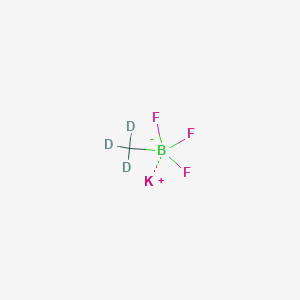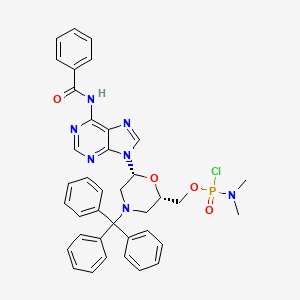
Potassium methyl-d3-trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium methyltrifluoroborate is a chemical compound with the molecular formula CH3BF3K . It is a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
Synthesis Analysis
Potassium trifluoroborates are often employed in Suzuki–Miyaura-type reactions . An improved synthesis of potassium (trifluoromethyl)trifluoroborate has been developed. Ruppert’s reagent, (trifluoromethyl)trimethylsilane, is treated with trimethoxyborane in the presence of potassium fluoride .Molecular Structure Analysis
The molecular structure of Potassium methyltrifluoroborate is represented by the formula CH3BF3K . The average mass is 121.939 Da and the monoisotopic mass is 121.991699 Da .Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They have emerged as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions .Physical And Chemical Properties Analysis
Potassium methyltrifluoroborate is a solid substance . The melting point is between 168-183 °C . It has a molecular weight of 121.94 .Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions
Potassium methyl-d3-trifluoroborate is used as a reactant in Suzuki-Miyaura cross-coupling reactions with aryl chlorides . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound of interest) with organic halides.
Preparation of Modified Purines
It is also used in the preparation of modified purines via palladium-catalyzed cross-coupling reactions with halopurines . This process is useful in the synthesis of modified nucleosides, which have applications in medicinal chemistry and drug discovery.
Stability and Reactivity
Potassium trifluoroborates, including Potassium methyl-d3-trifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable , and are remarkably compliant with strong oxidative conditions . This makes them ideal for use in various chemical reactions and processes.
Epoxidation of C=C Bonds
The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality . This means that Potassium methyl-d3-trifluoroborate can be used in reactions to form epoxides, which are important in the synthesis of various pharmaceuticals and fine chemicals.
Versatile Coupling Partners
Trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . This makes Potassium methyl-d3-trifluoroborate a valuable reagent in the synthesis of complex organic molecules.
Preparation of Potassium 3-Oxoalkyltrifluoroborates
Potassium methyl-d3-trifluoroborate can be used in the preparation of potassium 3-oxoalkyltrifluoroborates via conjugate addition of bis(pinacolato)diboron to unsaturated carbonyl compounds . This method of preparation expands the range of available boron reagents for cross-coupling reactions.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Potassium methyl-d3-trifluoroborate primarily targets carbon atoms in organic compounds during chemical reactions . It acts as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like potassium methyl-d3-trifluoroborate) with a halide or pseudohalide, catalyzed by a palladium(0) complex .
Biochemical Pathways
The primary biochemical pathway affected by potassium methyl-d3-trifluoroborate is the formation of carbon-carbon bonds . The compound’s role in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex organic compounds, contributing to various synthetic pathways .
Pharmacokinetics
They are air- and moisture-stable , which suggests they could have favorable pharmacokinetic properties in terms of stability and bioavailability .
Result of Action
The action of potassium methyl-d3-trifluoroborate results in the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex molecules for pharmaceuticals and materials science .
Action Environment
The action of potassium methyl-d3-trifluoroborate is influenced by several environmental factors. Its stability in air and moisture makes it suitable for use in a variety of conditions . Furthermore, the compound’s reactivity can be influenced by the presence of a catalyst, such as palladium, and the nature of the halide or pseudohalide it is reacting with .
Eigenschaften
IUPAC Name |
potassium;trifluoro(trideuteriomethyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3BF3.K/c1-2(3,4)5;/h1H3;/q-1;+1/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQFVHVGFQJMFF-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[B-](F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3BF3K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium methyl-d3-trifluoroborate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1145030.png)